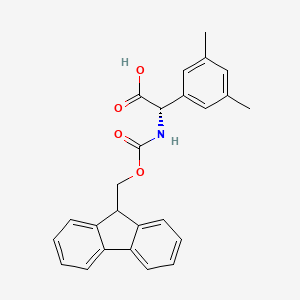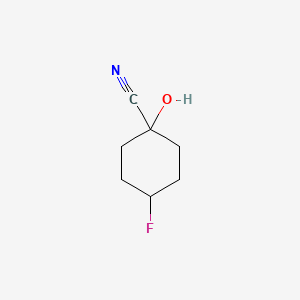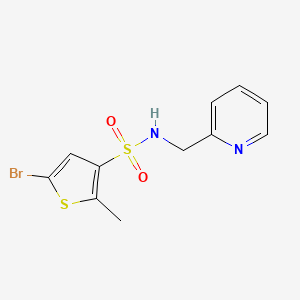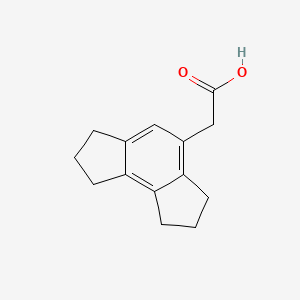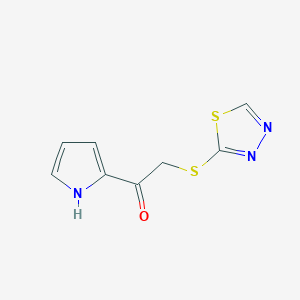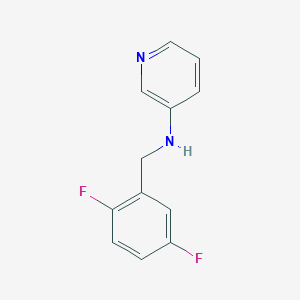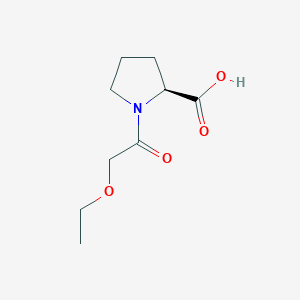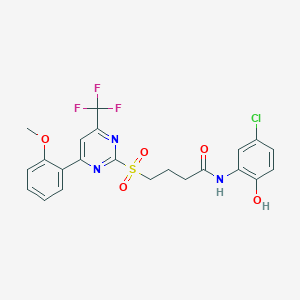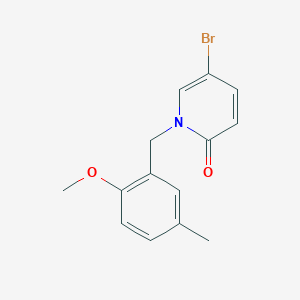
5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one is an organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridinone ring, a methoxy group, and a methyl group attached to a benzyl moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the benzyl moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The benzylation step can be achieved using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted pyridinones with various functional groups.
科学的研究の応用
5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. Further studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 5-Bromo-1-(2-methoxybenzyl)pyridin-2(1h)-one
- 5-Bromo-1-(2-methylbenzyl)pyridin-2(1h)-one
- 5-Bromo-1-(2-methoxy-5-chlorobenzyl)pyridin-2(1h)-one
Uniqueness
5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one is unique due to the presence of both a methoxy and a methyl group on the benzyl moiety. This structural feature may contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C14H14BrNO2 |
|---|---|
分子量 |
308.17 g/mol |
IUPAC名 |
5-bromo-1-[(2-methoxy-5-methylphenyl)methyl]pyridin-2-one |
InChI |
InChI=1S/C14H14BrNO2/c1-10-3-5-13(18-2)11(7-10)8-16-9-12(15)4-6-14(16)17/h3-7,9H,8H2,1-2H3 |
InChIキー |
LYDVZAZEJRCZEF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)CN2C=C(C=CC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)

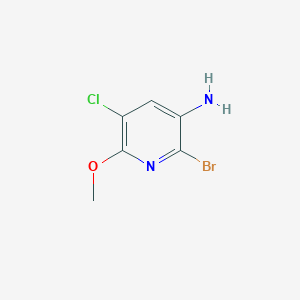
![5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14902558.png)
